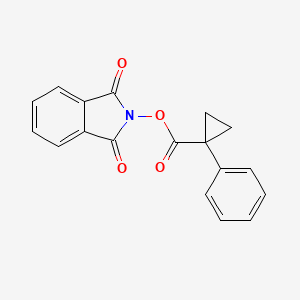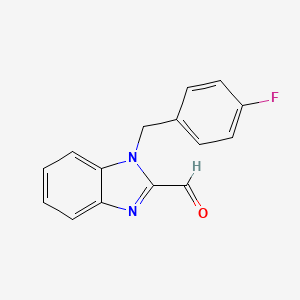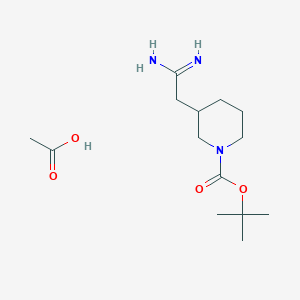
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23N3O2.C2H4O2. It is also known by its IUPAC name, tert-butyl 3-(2,2-diaminovinyl)piperidine-1-carboxylate acetate . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-(2,2-diaminovinyl)piperidine-1-carboxylate with acetic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at room temperature. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidoylmethyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 3-carbamimidoylpiperidine-1-carboxylate: This compound has a similar structure but lacks the acetic acid moiety.
tert-butyl 3-(diaminomethylene)piperidine-1-carboxylate acetate: This compound has a similar piperidine core but different substituents.
The uniqueness of acetic acid; tert-butyl 3-(carbamimidoylmethyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H27N3O4 |
|---|---|
Molekulargewicht |
301.38 g/mol |
IUPAC-Name |
acetic acid;tert-butyl 3-(2-amino-2-iminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O2.C2H4O2/c1-12(2,3)17-11(16)15-6-4-5-9(8-15)7-10(13)14;1-2(3)4/h9H,4-8H2,1-3H3,(H3,13,14);1H3,(H,3,4) |
InChI-Schlüssel |
HRLJOUNJMALONM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)CC(=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


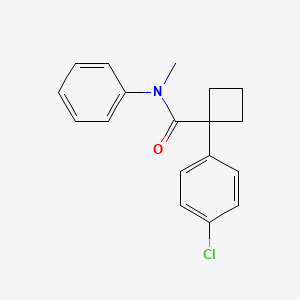
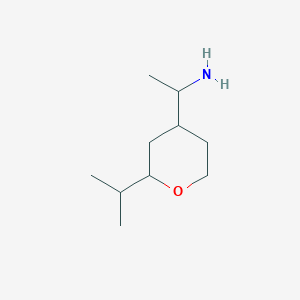
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
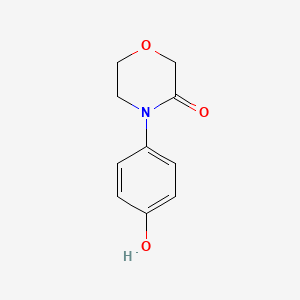


![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)
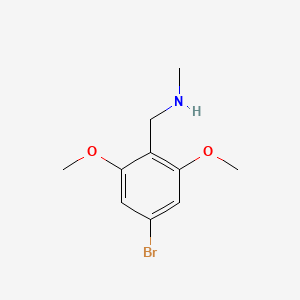

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)
